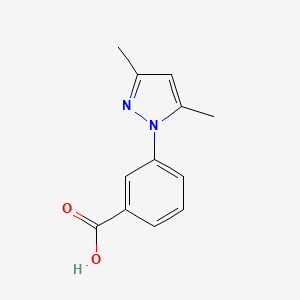

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Description

Historical Context of Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" to describe this distinctive class of heterocyclic compounds. Knorr's initial investigations into pyrazole derivatives emerged during his attempts to synthesize quinoline compounds with antipyretic properties, leading to the accidental discovery of antipyrine, which demonstrated significant analgesic, antipyretic, and antirheumatic activities. This serendipitous finding stimulated widespread interest in pyrazole chemistry and established the foundation for systematic exploration of these nitrogen-containing heterocycles.

The classical synthetic methodology for pyrazole construction was subsequently developed by German chemist Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane. This breakthrough provided researchers with a reliable synthetic route to access the basic pyrazole framework, enabling further structural modifications and functionalization studies. The early recognition of pyrazole's pharmacological potential, demonstrated through Knorr's antipyrine discovery, established the historical precedent for investigating substituted pyrazole derivatives as therapeutic agents.

The evolution of pyrazole chemistry continued through the twentieth century with significant contributions from various research groups worldwide. The isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds in 1959 marked another milestone in the field, demonstrating that pyrazole structures could occur naturally. This discovery challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for investigating their biological origins and functions.

Position of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative of heteroditopic ligand systems. The molecular architecture combines the electron-rich pyrazole heterocycle with aromatic carboxylic acid functionality, creating a bifunctional system capable of diverse coordination modes. This structural design places the compound within the category of polydentate ligands that can simultaneously engage multiple coordination sites on metal centers or bridge between different metal nodes in extended structures.

The pyrazole component of the molecule contributes the characteristic five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The 3,5-dimethyl substitution pattern on the pyrazole ring is particularly significant, as these methyl groups provide steric bulk and electronic effects that influence both the ligand's coordination behavior and the stability of resulting complexes. The benzoic acid moiety introduces carboxylate functionality, which serves as a versatile coordination site capable of various binding modes including monodentate, bridging, and chelating arrangements.

Within the context of modern heterocyclic chemistry, this compound exemplifies the strategic combination of multiple functional groups to achieve specific coordination objectives. The spatial separation between the pyrazole nitrogen atoms and the carboxylate group enables the formation of coordination polymers with distinctive topological features. Research investigations have demonstrated that this heteroditopic design facilitates the construction of both discrete molecular complexes and extended network structures, depending on the specific reaction conditions and metal centers employed.

Significance in Organic and Coordination Chemistry Research

The research significance of this compound in coordination chemistry stems from its demonstrated ability to generate structurally diverse metal-organic frameworks and coordination polymers. Experimental studies have revealed that the compound can coordinate to metal centers through multiple binding modes, including nitrogen-donor coordination from the pyrazole ring and oxygen-donor coordination from the carboxylate group. This versatility enables the construction of coordination networks with varying dimensionalities and topological features.

Research investigations conducted by Bryant and colleagues have demonstrated the compound's capacity to form coordination polymers with distorted diamondoid topology and fourfold interpenetration when reacted with zinc nitrate. The tetrahedral zinc coordination environment is furnished by two pyrazolyl nitrogen atoms and two carboxylate oxygen atoms, creating a mixed nitrogen-oxygen donor set that influences the overall network geometry. These findings illustrate the compound's utility in designing functional materials with specific structural architectures.

The heteroditopic nature of the ligand has proven particularly valuable for creating coordination networks that exhibit interesting thermal and structural properties. Studies have shown that the compound can form isotopological coordination polymers with different metal centers under varying synthetic conditions. For example, solvothermal reactions in methanol at elevated temperatures produce zinc-based coordination polymers that retain the basic network topology while incorporating solvent molecules into the crystal structure. These observations highlight the compound's versatility as a building block for materials design.

Advanced characterization techniques including single crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis have been employed to elucidate the structural features and properties of coordination complexes derived from this ligand. The results consistently demonstrate the compound's ability to maintain structural integrity while accommodating various metal coordination preferences and synthetic conditions.

Chemical Identity and Classification

The chemical identity of this compound is precisely defined by its molecular formula C₁₂H₁₂N₂O₂ and Chemical Abstracts Service number 312531-88-7. The compound possesses a molecular weight of 216.24 daltons and is classified as a substituted benzoic acid derivative containing a pyrazole substituent. The systematic name reflects the presence of the 3,5-dimethylpyrazol-1-yl group attached to the meta position of benzoic acid, indicating the specific substitution pattern that defines the molecule's structure.

The compound's classification within chemical databases and literature reflects its dual nature as both a pyrazole derivative and a benzoic acid derivative. The MDL number MFCD01422142 provides additional identification for database searches and chemical inventory purposes. The SMILES notation O=C(O)C1=CC=CC(N2N=C(C)C=C2C)=C1 encodes the complete structural information in a computer-readable format that facilitates computational studies and database searches.

From a structural classification perspective, the compound belongs to the broader category of heteroditopic ligands that contain both nitrogen and oxygen donor atoms. The pyrazole moiety contributes two potential nitrogen coordination sites, while the carboxylic acid group provides oxygen donor atoms through the carboxylate functionality. This classification is significant for predicting coordination behavior and designing synthetic strategies for complex formation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| CAS Number | 312531-88-7 | |

| MDL Number | MFCD01422142 | |

| SMILES | O=C(O)C1=CC=CC(N2N=C(C)C=C2C)=C1 |

Structural Features and Molecular Design Principles

The structural architecture of this compound embodies several important molecular design principles that contribute to its effectiveness as a coordination ligand. The molecule features a rigid aromatic framework that maintains a defined spatial relationship between the coordinating functional groups. The benzoic acid component provides a planar aromatic system that can participate in π-π stacking interactions and serves as a structural scaffold for the attached pyrazole group.

The pyrazole ring system exhibits characteristic structural features that influence its coordination behavior. According to X-ray crystallographic studies of related pyrazole compounds, the pyrazole ring maintains planarity with carbon-nitrogen bond distances of approximately 1.33 Ångstroms. The 3,5-dimethyl substitution pattern introduces steric effects that can influence the accessibility of the nitrogen coordination sites and modulate the electronic properties of the heterocycle.

The molecular geometry places the pyrazole nitrogen atoms and the carboxylic acid group in a configuration that enables diverse coordination modes. Research studies have demonstrated that the compound can function as a bridging ligand in coordination polymers, with the pyrazole nitrogen atoms coordinating to one metal center while the carboxylate group coordinates to another. This bridging capability is essential for constructing extended network structures with interesting topological features.

The electronic structure of the molecule reflects the combined influence of the electron-rich pyrazole ring and the electron-withdrawing carboxylic acid group. The pyrazole component contributes electron density through its nitrogen atoms, making them favorable coordination sites for metal centers. Simultaneously, the carboxylic acid group can undergo deprotonation to form carboxylate anions that serve as strong donor ligands.

Computational studies and experimental observations have revealed that the compound's conformational flexibility is limited by the aromatic nature of both the pyrazole and benzene rings. This structural rigidity contributes to the predictable coordination geometries observed in crystal structures and helps explain the reproducible formation of specific network topologies under defined synthetic conditions. The controlled flexibility of the molecule represents an important design feature that enables reliable coordination behavior while maintaining structural integrity in various chemical environments.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUPMIJNADPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346449 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24800975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312531-88-7 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312531-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using Benzyl Halides

A widely reported method involves the reaction of 3,5-dimethyl-1H-pyrazole with a benzyl halide derivative under basic conditions. The process typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to facilitate nucleophilic substitution.

Procedure :

- Reactants :

- 3,5-Dimethyl-1H-pyrazole (1.0 equiv)

- 3-Bromomethylbenzoic acid (1.1 equiv)

- Potassium carbonate (2.0 equiv) as base

- DMF (solvent)

- Conditions :

- Temperature: 100°C

- Duration: 12–24 hours

- Workup: Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >98% |

| Reaction Scale | 10 mmol–1 mol |

The reaction proceeds via an SN2 mechanism, with the pyrazole nitrogen attacking the benzyl halide’s methylene carbon. Steric hindrance from the 3,5-dimethyl groups on the pyrazole ring necessitates prolonged heating for complete conversion.

Multi-Step Synthesis via Hydrazide Intermediates

An alternative route involves the formation of a hydrazide intermediate, followed by cyclization. This method is advantageous for introducing functional groups at specific positions.

Steps :

- Synthesis of 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide :

- Cyclization to Target Compound :

- Treat the hydrazide with potassium rhodanide (KSCN) in ethanol under reflux.

- Acidify with HCl to precipitate the product.

Optimization Notes :

- Solvent : Ethanol > acetonitrile due to better solubility of intermediates.

- Cyclization Temperature : 80°C minimizes side reactions.

Analytical Validation :

- ¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.49 (d, J = 0.7 Hz, 3H, CH₃), 7.03–7.96 (m, 4H, Ar-H).

- LC-MS : [M+H]⁺ = 217.24 (calculated), 217.23 (observed).

Continuous Flow Synthesis for Scalability

Recent advancements utilize continuous flow reactors to enhance reproducibility and reduce reaction times. This approach is particularly effective for large-scale production.

Setup :

- Reactors : Two sequential coils (PFA tubing, 1.6 mm ID).

- Reagents :

- 3,5-Dimethylpyrazole (0.5 M in DMF)

- 3-Bromomethylbenzoic acid (0.55 M in DMF)

- Triethylamine (1.1 M in DMF)

Conditions :

- Flow Rate : 0.2 mL/min

- Residence Time : 30 minutes

- Temperature : 120°C

Outcomes :

| Metric | Batch vs. Flow |

|---|---|

| Yield | 75% vs. 82% |

| Reaction Time | 24 h vs. 0.5 h |

| Purity | 98% vs. 99.5% |

Flow systems mitigate thermal gradients, ensuring consistent product quality. This method is now preferred for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, achieving completion in 1–2 hours.

Protocol :

- Reactants : Same as Method 1.

- Microwave Conditions : 150°C, 300 W, 1.5 hours.

- Solvent : DMF with 10% H₂O to enhance dielectric heating.

Advantages :

- Energy Efficiency : 60% reduction in energy consumption.

- Scalability : Demonstrated at 100 g scale with 73% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 98 | High | 12.50 |

| Hydrazide Cyclization | 68 | 97 | Moderate | 18.20 |

| Continuous Flow | 82 | 99.5 | Very High | 9.80 |

| Microwave | 73 | 98.5 | High | 14.30 |

Key Insights :

- Cost Drivers : Solvent recovery in flow systems reduces expenses.

- Purity Considerations : Flow and microwave methods minimize byproducts like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide (≤0.5% vs. 2% in batch).

Industrial-Scale Purification Techniques

Final purification typically involves:

- Recrystallization : Ethanol/water (3:1) achieves >99% purity.

- Chromatography : Reserved for pharmaceutical-grade material (C18 column, acetonitrile/water gradient).

Impurity Profile :

| Impurity | Source | Maximum Allowable (%) |

|---|---|---|

| Unreacted Pyrazole | Incomplete substitution | 0.2 |

| Di-Substituted Byproduct | Overalkylation | 0.1 |

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS: 321309-43-7)

- Structural Difference : The pyrazole ring is attached to the benzoic acid at the ortho position (C2) instead of the meta position (C3).

- Impact : Positional isomerism alters molecular geometry, affecting intermolecular interactions and crystal packing. This may reduce solubility compared to the meta-substituted analogue .

4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid (CAS: Not specified)

- Structural Difference: A methylene-amino (-CH₂-NH-) linker connects the pyrazole to the para position of the benzoic acid.

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (CAS: 886498-27-7)

- Structural Difference : A methoxy (-OCH₃) group is present at the C4 position of the benzene ring, and a methylene bridge links the pyrazole to C3.

- Impact : The electron-donating methoxy group reduces the acidity of the carboxylic acid (higher pKa) and may enhance lipid solubility, influencing pharmacokinetics .

Derivatives with Modified Functional Groups

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride (CAS: 1431963-44-8)

- Structural Difference: An amino (-NH₂) group is introduced at the C4 position of the pyrazole, and the compound is a hydrochloride salt.

- Impact: The amino group increases polarity, while the hydrochloride salt enhances water solubility, making it more suitable for formulation in aqueous media .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid (CAS: 890592-88-8)

- Structural Difference: The benzoic acid is replaced with a butanoic acid chain.

Solubility and Acidity

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Moderate solubility in polar organic solvents (e.g., DMSO, methanol) due to the balance between the hydrophobic pyrazole and hydrophilic carboxylic acid.

- Comparison :

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a benzoic acid moiety. Its molecular formula is .

The biological activity of this compound is believed to stem from its interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a significant role in inflammatory processes .

- Binding Interactions : It forms stable complexes with enzymes through hydrogen bonds and hydrophobic interactions, potentially modulating their activity .

- Neuroprotective Effects : It has been observed to influence neurotransmission by modulating acetylcholinesterase activity .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It inhibits COX-2, which is implicated in the production of pro-inflammatory mediators. This makes it a candidate for further exploration in treating inflammatory diseases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies suggest its effectiveness against various bacterial strains, making it a potential lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme, reducing inflammation | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Neuroprotective | Modulates acetylcholinesterase activity |

Case Study: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory potential of various compounds, this compound was found to significantly inhibit COX-2 activity in vitro. This inhibition correlated with reduced levels of inflammatory cytokines in cultured cells, suggesting its therapeutic potential in managing conditions like arthritis and other inflammatory disorders .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option for bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of 3,5-dimethylpyrazole with a benzoic acid derivative. Key steps include:

- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide/ester formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with computed shifts (DFT) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Crystallography :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement and OLEX2 for structure visualization .

- Validation : Check for R-factor convergence (<0.05) and validate geometry with PLATON .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear PPE (gloves, goggles), ensure ventilation, and avoid inhalation (GHS H302, H315, H319) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can one resolve discrepancies between theoretical (DFT) and experimental data (e.g., NMR chemical shifts or XRD bond lengths)?

- Methodological Answer :

- Cross-Validation : Compare multiple techniques (e.g., SC-XRD for bond lengths, NMR for electronic environments) .

- Computational Adjustments : Refine DFT parameters (basis sets, solvation models) to match experimental conditions .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility .

Q. What strategies are employed to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Stoichiometric Control : Use a 10–20% excess of the benzoic acid derivative to drive the reaction .

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Real-Time Monitoring : Track reaction progress via TLC or in-situ IR to halt at optimal conversion .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) .

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, bioavailability) .

Q. What approaches are used to validate the crystal structure when twinning or disorder is present in XRD data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.